molecular formula C27H28ClN3O3 B244773 3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B244773
M. Wt: 478 g/mol
InChI Key: NXOMUUGQXBZPPI-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a unique structure that includes a chloro, ethoxy, and benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a variety of products depending on the substituent introduced .

Scientific Research Applications

3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide include other benzamide derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28ClN3O3

Molecular Weight

478 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C27H28ClN3O3/c1-3-34-25-13-8-20(18-24(25)28)26(32)29-21-9-11-22(12-10-21)30-14-16-31(17-15-30)27(33)23-7-5-4-6-19(23)2/h4-13,18H,3,14-17H2,1-2H3,(H,29,32)

InChI Key

NXOMUUGQXBZPPI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl

Origin of Product

United States

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